molecular formula C27H28N2O3 B12474437 ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate

ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate

Cat. No.: B12474437
M. Wt: 428.5 g/mol
InChI Key: ALRVRMJGXNESMJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The specific conditions for this synthesis include:

    Reagents: Phenylhydrazine, benzaldehyde, ethyl acetoacetate, dimethylamine.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Ethanol or acetic acid.

    Temperature: Reflux conditions (around 110°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce various substituents on the indole ring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to various receptors, such as serotonin or dopamine receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate can be compared with other indole derivatives:

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate

InChI

InChI=1S/C27H28N2O3/c1-4-32-27(31)25-24-21(18-28(2)3)23(30)16-15-22(24)29(17-19-11-7-5-8-12-19)26(25)20-13-9-6-10-14-20/h5-16,30H,4,17-18H2,1-3H3

InChI Key

ALRVRMJGXNESMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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